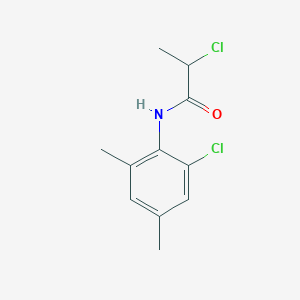

2-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide

Description

Regulatory Landscape

As an organochlorine, this compound falls under global regulatory frameworks governing persistent organic pollutants (POPs). While not explicitly listed in the Stockholm Convention, its production and use are subject to restrictions in jurisdictions regulating chlorinated compounds. For instance, the European Union’s Registration, Evaluation, Authorization, and Restriction of Chemicals (REACH) guidelines mandate rigorous risk assessments for chlorinated amides due to potential ecological toxicity.

Industrial Applications

The compound is primarily utilized as a chemical intermediate in research and specialty chemical synthesis. Suppliers such as AK Scientific, BLD Pharm, and ChemSpace offer it for applications in pharmaceutical and agrochemical development. For example, its chloro and amide functional groups make it a candidate for derivatization into herbicides or antifungal agents, though specific end-use products remain proprietary.

Table 2: Commercial availability and suppliers

| Supplier | Purity | Packaging Options |

|---|---|---|

| AK Scientific | 95% | 1 mg – 20 mg |

| Enamine Ltd | 90% | 1 mg – 20 mg |

| ChemBridge | 95% | Custom quantities |

Environmental Considerations

Organochlorines are notorious for their environmental persistence, and this compound’s structural similarity to regulated pesticides necessitates careful handling. Studies on sediment cores have shown that chlorinated aromatics can accumulate in aquatic systems, posing long-term risks to benthic ecosystems. While no direct ecotoxicity data exist for this specific compound, its physicochemical properties (e.g., logP ≈ 3) suggest moderate bioaccumulation potential.

Properties

IUPAC Name |

2-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c1-6-4-7(2)10(9(13)5-6)14-11(15)8(3)12/h4-5,8H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHOWCDKGLMGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)NC(=O)C(C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide typically involves the reaction of 2-chloro-4,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloro-4,6-dimethylaniline+chloroacetyl chloride→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of various substituted derivatives.

Oxidation: Formation of oxidized products such as carboxylic acids.

Reduction: Formation of reduced amide derivatives.

Hydrolysis: Formation of 2-chloro-4,6-dimethylphenylamine and propanoic acid.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Intermediate in Organic Chemistry: 2-Chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide serves as an important intermediate in the synthesis of various organic compounds. It is utilized to create more complex molecules in medicinal chemistry and material science.

- Reactivity: The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for further chemical transformations.

2. Biological Research:

- Enzyme Inhibition Studies: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids. It is particularly useful in assays aimed at investigating enzyme inhibition and receptor binding.

- Pharmacological Potential: Preliminary studies suggest that this compound may exhibit activity against diseases involving inflammation and pain, indicating its potential for pharmaceutical development.

3. Industrial Applications:

- Specialty Chemicals: In industry, it is used to formulate specialty chemicals and as a precursor for agrochemicals and dyes. Its unique structure allows for specific applications in chemical manufacturing processes.

Case Study 1: Enzyme Interaction Studies

In a study examining the interaction of this compound with specific enzymes involved in metabolic pathways, researchers found that the compound effectively inhibited enzyme activity at low concentrations. This suggests its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Synthesis of Agrochemicals

A research project focused on synthesizing novel agrochemicals utilized this compound as a starting material. The resulting compounds demonstrated enhanced efficacy against common agricultural pests compared to existing solutions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide, differing in substituents and applications:

Chloroacetamide/Propanamide Derivatives

Structural and Functional Insights:

Alachlor and dimethenamid feature bulkier substituents (e.g., diethylphenyl, thienyl), enhancing lipid solubility and herbicidal activity . The 2-nitrophenyl group in 2-chloro-N-(2-nitrophenyl)propanamide introduces strong electron-withdrawing effects, likely altering reactivity compared to chloro-substituted analogs .

Amide Chain Variations :

- The 3-chloro propanamide chain in the target compound contrasts with the 2-chloroacetamide backbone in alachlor and dimethenamid. Chlorine position affects metabolic stability and interaction with enzymes .

Applications :

- Commercial herbicides like alachlor and dimethenamid have well-documented agricultural uses due to their efficacy in disrupting plant lipid synthesis .

- The discontinued status of 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide suggests unresolved challenges in synthesis, stability, or bioactivity .

Thiazole- and Thiophene-Containing Analogs

A structurally complex derivative, N-(2-chloro-4,6-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide (CAS 1017663-09-0), incorporates a thiophene-thiazole moiety. This modification increases molecular weight (391.0 g/mol) and likely enhances interactions with biological targets, though its applications remain uncharacterized .

Research and Commercial Considerations

- Synthesis Challenges : The discontinuation of 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide may reflect difficulties in purification or scalability, as seen in other chloroaromatic syntheses .

- Biological Activity : While chloroacetamides like alachlor target acetyl-CoA carboxylase in plants, the bioactivity of the 3-chloro propanamide derivative remains unstudied, highlighting a gap in the literature .

- Regulatory Status : Herbicides such as alachlor face stringent regulatory scrutiny due to environmental persistence, whereas research chemicals like the target compound lack such data .

Biological Activity

2-Chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide is a chemical compound that has garnered attention for its biological activity, particularly as an herbicide. Its mechanism primarily involves the inhibition of the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₄Cl₂N

- Molecular Weight : Approximately 227.14 g/mol

- Physical State : Colorless crystalline solid

- Melting Point : 45.8 to 46.7 °C

- Density : 1.23 g/cm³ at 20 °C

- Solubility : Insoluble in water

The primary biological activity of this compound is attributed to its role as an inhibitor of AHAS. This enzyme catalyzes the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). By inhibiting AHAS, this compound disrupts amino acid synthesis, leading to impaired protein synthesis in susceptible organisms.

Interaction with AHAS

- The compound binds to the active site or allosteric sites on the AHAS enzyme.

- Even low concentrations can significantly inhibit enzyme function, demonstrating its potency as an herbicide.

Herbicidal Activity

Research indicates that this compound effectively halts the growth of various plant species by disrupting their amino acid synthesis pathways. This has been established through multiple biochemical assays measuring enzyme activity in the presence of this compound.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C₁₁H₁₄ClN | Similar structure but differs by an acetamide group |

| 3-Chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide | C₁₃H₁₄Cl₂N | Contains additional chlorine substituents affecting reactivity |

| N-(2,6-Dimethylphenyl)-2-chloropropanamide | C₉H₁₂ClN | Lacks additional nitrogen and oxygen functionalities |

Case Studies and Research Findings

- Inhibition Studies : Various studies have demonstrated that this compound can inhibit AHAS at sub-micromolar concentrations. For instance, a study showed a significant reduction in enzyme activity upon treatment with varying concentrations of this compound .

- Crystal Structure Analysis : The crystal structure of the compound was determined using X-ray diffraction techniques. The analysis revealed that molecules are linked through N-H⋯O hydrogen bonding, which may play a role in its biological interactions.

- Field Trials : Field trials conducted on crops treated with this herbicide showed a marked decrease in weed populations, supporting its efficacy as a selective herbicide.

Q & A

Q. What are the key synthetic routes for 2-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide, and how is structural confirmation achieved?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous acetamide derivatives are synthesized by reacting chloro-substituted propanoyl chloride with substituted anilines under basic conditions (e.g., using triethylamine) . Structural confirmation relies on X-ray crystallography (as demonstrated for related chloroacetamide compounds in Acta Crystallographica studies) and NMR spectroscopy (¹H/¹³C) to verify substituent positions and amide bond formation .

Q. What physical-chemical properties are critical for experimental design, and how are they measured?

- Methodological Answer : Key properties include:

- Molecular weight : Determined via mass spectrometry (211.69 g/mol) .

- LogP (lipophilicity) : Measured using reverse-phase HPLC or calculated via software (e.g., LogP = ~3.68 for structurally similar compounds) .

- Thermal stability : Assessed through differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .

Q. Which analytical techniques are recommended for assessing purity and degradation products?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Used with UV detection (≥98% purity criteria) to quantify impurities .

- Thin-Layer Chromatography (TLC) : Rapid screening for reaction progress and byproduct identification .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile degradation products under controlled thermal or photolytic conditions .

Advanced Research Questions

Q. How can environmental fate studies be designed to evaluate the compound’s persistence and transformation pathways?

- Methodological Answer : Environmental fate studies follow frameworks like the INCHEMBIOL project :

- Hydrolysis/Photolysis : Conduct under standardized OECD guidelines (pH 5–9, UV light exposure) to measure half-lives.

- Soil/Water Partitioning : Use batch equilibrium methods to determine adsorption coefficients (e.g., Kd).

- Metabolite Identification : Employ LC-QTOF-MS to detect biotic/abiotic transformation products (e.g., dechlorinated intermediates) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Cross-Validation : Replicate assays under identical conditions (e.g., enzyme inhibition assays with controls for pH, temperature).

- Comparative Analysis : Use multivariate statistics (e.g., PCA) to identify variables (e.g., solvent polarity, cell line variability) causing discrepancies .

- Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends or outliers in bioactivity profiles .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.